

# Natural sources and occurrence of tridecanoic acid.

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An In-depth Technical Guide to the Natural Sources and Occurrence of Tridecanoic Acid

## Introduction

Tridecanoic acid (C13:0), a saturated odd-chain fatty acid, is gaining interest within the scientific community for its unique metabolic properties and potential as a biomarker.<sup>[1]</sup> Unlike its even-chained counterparts, the metabolism of tridecanoic acid yields propionyl-CoA, which can replenish tricarboxylic acid (TCA) cycle intermediates and support gluconeogenesis.<sup>[1]</sup> This document provides a comprehensive overview of the natural sources, occurrence, and analytical methodologies related to tridecanoic acid, intended for researchers, scientists, and professionals in drug development.

## Natural Occurrence and Dietary Sources

Tridecanoic acid is found in trace amounts in a variety of natural sources, including dairy products, plants, and fermented foods.<sup>[1][2][3]</sup> Its presence in dairy is largely attributed to the lipogenesis by rumen bacteria.<sup>[1]</sup>

## Microbial Origins

The primary natural sources of odd-chain saturated fatty acids, including tridecanoic acid, are microorganisms. Rumen bacteria in cattle and other ruminants incorporate propionate into their lipid synthesis, leading to the presence of these fatty acids in milk and meat products.<sup>[1]</sup> In humans, anaerobic bacteria in the colon can also produce odd-chain fatty acids, which are then

absorbed into circulation.[1] Tridecanoic acid has also been identified as a product of the anaerobic biodegradation of n-hexadecane by certain microbial consortia.[3]

## Dairy Products

Dairy products are a significant dietary source of tridecanoic acid for humans, although it is present in small quantities.[1][4][5] The concentration can vary depending on the specific product and its fat content.

## Plant Sources

Tridecanoic acid has been identified in a number of plants. Some of the reported plant sources include nutmeg, muskmelon, black elderberry, and coconut.[2] It has also been reported in *Leea guineensis* and *Inula grandis*.[6]

## Fermented Foods

Certain fermented foods can also contain small amounts of tridecanoic acid.[1] Examples include some aged cheeses, kefir, and natto.[1]

## Human Milk

Tridecanoic acid is also a component of human milk.[7][8] Its concentration can be influenced by maternal diet.[8][9]

## Quantitative Data on Tridecanoic Acid Occurrence

The following table summarizes the concentration of tridecanoic acid in various food sources as reported in the literature.

Food Source	Concentration (mg per 100g)	Reference
Curry Powder	79	<a href="#">[4]</a>
Cream (milk fat)	39	<a href="#">[5]</a>
Whipping cream (milk fat)	33	<a href="#">[5]</a>
Chili Powder	27	<a href="#">[4]</a>
Natural cheese (cream)	27	<a href="#">[5]</a>
Natural cheese (parmesan)	26	<a href="#">[5]</a>
American Cheese Food	25	<a href="#">[4]</a>
Natural cheese (gouda)	23	<a href="#">[5]</a>
Cheese spread	22	<a href="#">[5]</a>
Natural cheese (blue)	22	<a href="#">[5]</a>
Natural cheese (camembert)	22	<a href="#">[5]</a>
Natural cheese (emmental)	21	<a href="#">[5]</a>
Natural cheese (edam)	21	<a href="#">[5]</a>
Cream (milk and vegetable fat)	19	<a href="#">[5]</a>
Whipping cream (milk and vegetable fat)	16	<a href="#">[5]</a>
Canned Cream Of Chicken Soup	10	<a href="#">[4]</a>
Bavarian cream	5	<a href="#">[5]</a>
Dry Chicken Noodle Soup Mix	4	<a href="#">[4]</a>
Short cake	4	<a href="#">[5]</a>
Natural cheese (cottage)	4	<a href="#">[5]</a>
Goat milk	3	<a href="#">[5]</a>

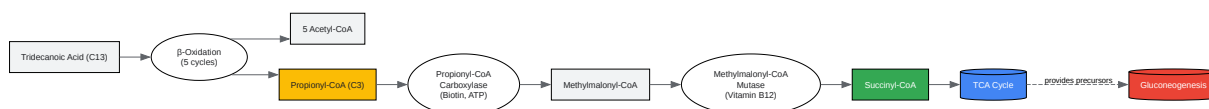
Yogurt (whole milk, unsweetened)	3	<a href="#">[5]</a>
Ordinary liquid milk	3	<a href="#">[5]</a>
Chocolate Milk Beverage	2	<a href="#">[4]</a>
Chocolate Puddings	2	<a href="#">[4]</a>
Egg Custards	2	<a href="#">[4]</a>
Lasagna With Meat & Sauce	2	<a href="#">[4]</a>
Reduced Fat Milk (2%)	2	<a href="#">[4]</a>
Jelly (milk)	2	<a href="#">[5]</a>
Dry Onion Soup Mix	1	<a href="#">[4]</a>
Italian Dressing (Fat-Free)	1	<a href="#">[4]</a>
Waffle (jam)	1	<a href="#">[5]</a>

## Biological Role and Signaling Pathways

Tridecanoic acid, as an odd-chain fatty acid, has a distinct metabolic fate compared to even-chain fatty acids.[\[1\]](#)

### $\beta$ -Oxidation Pathway

Within the mitochondria, tridecanoic acid undergoes  $\beta$ -oxidation.[\[1\]](#) This process involves the sequential removal of two-carbon units in the form of acetyl-CoA.[\[1\]](#) For tridecanoic acid, this continues until a three-carbon fragment, propionyl-CoA, remains.[\[1\]](#)[\[10\]](#) Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA.[\[1\]](#)[\[10\]](#) Succinyl-CoA can then enter the TCA cycle, contributing to anaplerosis and providing a substrate for gluconeogenesis.[\[1\]](#)[\[10\]](#)



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### β-Oxidation of Tridecanoic Acid

## Experimental Protocols for Analysis

The quantification of tridecanoic acid in biological and food matrices typically involves lipid extraction, derivatization, and chromatographic separation coupled with detection.

### Lipid Extraction

A widely used method for lipid extraction is the Folch procedure or a modification thereof.<sup>[11]</sup>

Modified Folch Extraction Protocol:

- Homogenize the sample in a chloroform/methanol mixture (typically 2:1, v/v).
- Add a known amount of an internal standard, such as a deuterated or a different odd-chain fatty acid (e.g., nonadecanoic acid), to the sample prior to extraction for accurate quantification.<sup>[11]</sup>
- After vigorous mixing, the mixture is centrifuged to separate the phases.
- The lower chloroform phase, containing the lipids, is carefully collected.
- The solvent is then evaporated under a stream of nitrogen to concentrate the lipid extract.<sup>[11]</sup>

### Derivatization to Fatty Acid Methyl Esters (FAMES)

For gas chromatography (GC) analysis, the fatty acids are typically converted to their more volatile methyl ester derivatives (FAMES).

Transesterification Protocol:

- The dried lipid extract is redissolved in a small volume of chloroform.
- A solution of methanol and an acid catalyst, such as hydrochloric acid or boron trifluoride (BF<sub>3</sub>), is added.[\[11\]](#)[\[12\]](#)
- The mixture is heated (e.g., at 100°C for 1 hour) in a sealed tube to allow for the transesterification reaction to complete.[\[11\]](#)
- After cooling, the FAMES are extracted into an organic solvent like hexane.[\[11\]](#)
- The hexane layer is collected and may be washed with water to remove the catalyst and other polar impurities.
- The final hexane solution containing the FAMES is concentrated before GC analysis.

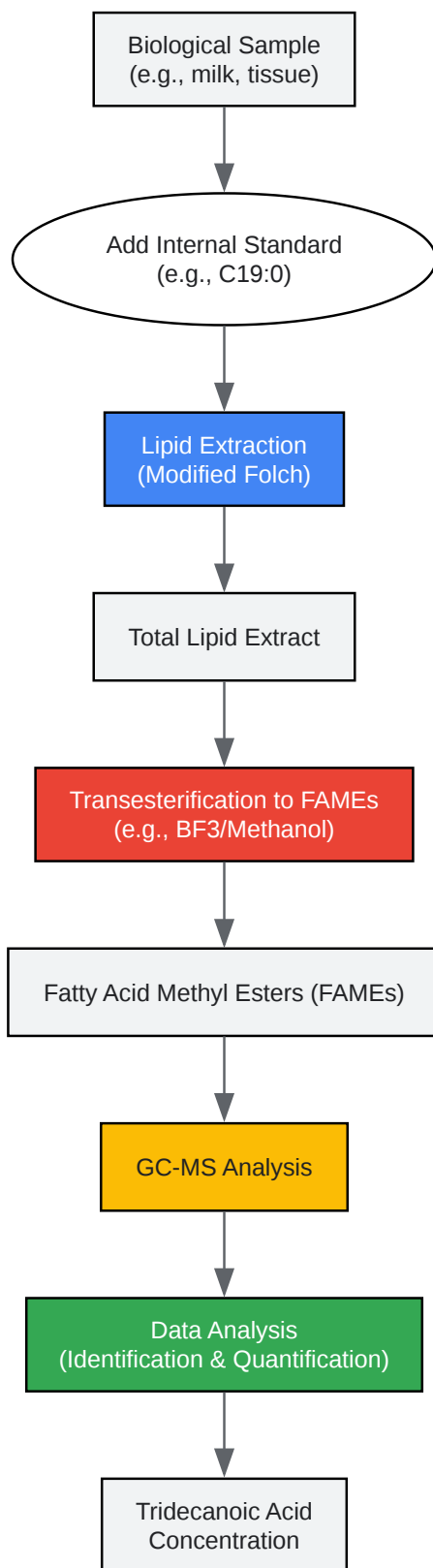
## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of fatty acids.

GC-MS Protocol:

- An aliquot of the FAMES solution is injected into the GC.
- The FAMES are separated on a capillary column (often a polar column) based on their boiling points and polarity.
- The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
- The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

- Quantification is achieved by comparing the peak area of the tridecanoic acid methyl ester to that of the internal standard.



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### Workflow for Tridecanoic Acid Analysis

## Conclusion

Tridecanoic acid, while present in trace amounts in the human diet, is a fascinating molecule with a unique metabolic pathway that distinguishes it from more common even-chain fatty acids. Its primary natural sources are microbial, leading to its presence in dairy products and, to a lesser extent, fermented foods and certain plants. The analytical methods for its quantification are well-established, typically relying on GC-MS analysis of its methyl ester derivative. Further research into the physiological roles of tridecanoic acid and its potential as a biomarker for dietary intake and gut microbiome activity is warranted.

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